molecular formula C12H18ClN3O2S B1399332 3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine CAS No. 1316225-99-6

3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine

Cat. No. B1399332
M. Wt: 303.81 g/mol
InChI Key: HELNXXFMAVIIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a chemical compound that belongs to the class of pyridazines. It is a synthetic molecule used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. The compound has a molecular weight of 240.67 g/mol and a melting point of 183-184 °C. It is soluble in water and has a high solubility in organic solvents.

Scientific Research Applications

  • Chemical Reactions and Derivatives : The compound and its derivatives have been explored in various chemical reactions. Oishi et al. (2004) investigated the reaction of similar compounds with sodium methoxide and amines, leading to the formation of 1-substituted and 4-substituted derivatives, as well as hydroxyphenoxypyridazines (Oishi, Sugiyama, Iwamoto, & Kato, 2004). Similarly, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

  • Surface Protection and Corrosion Inhibition : Olasunkanmi, Mashuga, and Ebenso (2018) studied the use of 3-chloropyridazine derivatives for protecting mild steel surfaces in acidic environments. These compounds demonstrated effectiveness in inhibiting corrosion, suggesting potential applications in material science and engineering (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Antimicrobial and Antiinflammatory Applications : Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety, showing antimicrobial activity against various bacteria and potential for antifungal and antimalarial applications (Bhatt, Kant, & Singh, 2016). Additionally, Zaher, Khalil, and Refaat (2012) explored benzothienotriazolopyridazine derivatives for their antiinflammatory activity, revealing significant effects in reducing edema (Zaher, Khalil, & Refaat, 2012).

  • Pharmaceutical Research : Georges, Vercauteren, Evrard, and Durant (1989) analyzed the crystal structures of anticonvulsant compounds, including derivatives of pyridazine, suggesting their importance in pharmaceutical research (Georges, Vercauteren, Evrard, & Durant, 1989).

  • Herbicidal Activities : Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities, indicating their potential use in agriculture (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

properties

IUPAC Name

3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-9-3-2-4-11(16)7-5-10-6-8-12(13)15-14-10/h6,8,11H,2-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELNXXFMAVIIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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